Cas no 1804944-29-3 (Ethyl 3-amino-2-cyano-5-(difluoromethyl)pyridine-6-acetate)

Ethyl 3-amino-2-cyano-5-(difluoromethyl)pyridine-6-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-amino-2-cyano-5-(difluoromethyl)pyridine-6-acetate
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- インチ: 1S/C11H11F2N3O2/c1-2-18-10(17)4-8-6(11(12)13)3-7(15)9(5-14)16-8/h3,11H,2,4,15H2,1H3
- InChIKey: DRHVVLWJZZQXBA-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(=C(C#N)N=C1CC(=O)OCC)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 342
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 89
Ethyl 3-amino-2-cyano-5-(difluoromethyl)pyridine-6-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029069704-1g |
Ethyl 3-amino-2-cyano-5-(difluoromethyl)pyridine-6-acetate |
1804944-29-3 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Ethyl 3-amino-2-cyano-5-(difluoromethyl)pyridine-6-acetate 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Ethyl 3-amino-2-cyano-5-(difluoromethyl)pyridine-6-acetateに関する追加情報
Comprehensive Overview of Ethyl 3-amino-2-cyano-5-(difluoromethyl)pyridine-6-acetate (CAS No. 1804944-29-3)
Ethyl 3-amino-2-cyano-5-(difluoromethyl)pyridine-6-acetate (CAS No. 1804944-29-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This compound, characterized by its unique pyridine backbone and functional groups, serves as a versatile intermediate in the synthesis of more complex molecules. Its difluoromethyl and cyano groups contribute to its reactivity, making it a valuable building block in medicinal chemistry and material science.
The growing interest in pyridine derivatives like Ethyl 3-amino-2-cyano-5-(difluoromethyl)pyridine-6-acetate stems from their broad applications in drug discovery and crop protection. Researchers are particularly intrigued by its potential role in developing novel therapeutics for diseases such as cancer and infectious diseases. Additionally, its agrochemical applications are being explored due to its structural similarity to other effective pesticides and herbicides. The compound's CAS No. 1804944-29-3 is frequently searched in academic and industrial databases, reflecting its relevance in current scientific endeavors.
One of the key features of Ethyl 3-amino-2-cyano-5-(difluoromethyl)pyridine-6-acetate is its multifunctional nature. The presence of both amino and cyano groups allows for diverse chemical modifications, enabling the creation of tailored molecules for specific applications. This adaptability is crucial in high-throughput screening and combinatorial chemistry, where rapid synthesis of analogs is essential. Moreover, the difluoromethyl group enhances the compound's metabolic stability, a desirable trait in drug development.
In recent years, the demand for fluorinated compounds like Ethyl 3-amino-2-cyano-5-(difluoromethyl)pyridine-6-acetate has surged due to their unique physicochemical properties. Fluorination often improves a molecule's bioavailability and binding affinity, making it a popular strategy in medicinal chemistry. This compound's CAS No. 1804944-29-3 is often associated with searches for fluorinated pyridines and bioactive intermediates, highlighting its importance in modern research.
The synthesis of Ethyl 3-amino-2-cyano-5-(difluoromethyl)pyridine-6-acetate involves sophisticated organic reactions, including nucleophilic substitution and condensation. These processes require precise control of reaction conditions to ensure high yield and purity. The compound's structural complexity makes it a subject of interest in organic synthesis tutorials and academic papers, where it serves as an example of advanced synthetic techniques.
Environmental and sustainability considerations are also driving interest in this compound. Researchers are exploring greener synthesis routes for Ethyl 3-amino-2-cyano-5-(difluoromethyl)pyridine-6-acetate to minimize waste and reduce reliance on hazardous reagents. This aligns with the broader trend of green chemistry in the pharmaceutical and agrochemical industries. The compound's CAS No. 1804944-29-3 is often linked to searches for eco-friendly synthesis methods, reflecting the industry's shift toward sustainable practices.
In conclusion, Ethyl 3-amino-2-cyano-5-(difluoromethyl)pyridine-6-acetate (CAS No. 1804944-29-3) is a compound of significant scientific and industrial value. Its multifunctional structure, combined with its applications in drug discovery and agrochemical development, ensures its continued relevance. As research progresses, this compound is likely to play a pivotal role in the development of next-generation therapeutics and sustainable agrochemicals.
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